2-Chloro-3-isopropylpyridine

Descripción general

Descripción

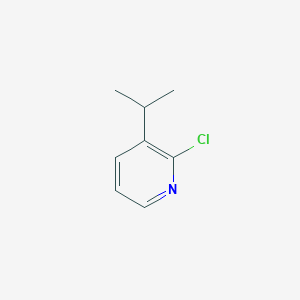

2-Chloro-3-isopropylpyridine: is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isopropyl group, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Chloro-3-isopropylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropyl group in this compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 2-Chloro-3-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules and potential drug candidates .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of catalysts and other chemical reagents .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-isopropylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and isopropyl group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

2-Chloropyridine: Similar structure but lacks the isopropyl group.

3-Isopropylpyridine: Similar structure but lacks the chlorine atom.

2-Chloro-5-isopropylpyridine: Similar structure with the isopropyl group at position 5 instead of 3.

Uniqueness: 2-Chloro-3-isopropylpyridine is unique due to the presence of both the chlorine atom and the isopropyl group at specific positions on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications .

Actividad Biológica

2-Chloro-3-isopropylpyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological effects, and biological activity, particularly focusing on its anti-inflammatory and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-isopropylpyridine. Various methods have been developed to optimize yield and purity, including nucleophilic substitution reactions and the use of chlorinating agents. The compound's structure can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In vitro assays revealed IC50 values indicating its potency compared to standard anti-inflammatory drugs like celecoxib .

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In disc diffusion assays, it showed comparable efficacy to ciprofloxacin, suggesting its potential as an antibacterial agent .

Table 1: Biological Activity of this compound

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated that this compound significantly reduced inflammation markers in a carrageenan-induced paw edema model in rats, suggesting its potential therapeutic application in inflammatory diseases .

- Antibacterial Efficacy : In a comparative study of antibacterial agents, this compound was tested against a panel of bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) aligning closely with those of established antibiotics .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of COX Enzymes : By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial action may be attributed to interference with bacterial cell wall synthesis or function, similar to other known antibiotics.

Propiedades

IUPAC Name |

2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVJMRHABPVQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634107 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158503-51-6 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.